

# natural sources of triricinolein castor oil

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## Compound Focus: Triricinolein

CAS No.: 2540-54-7

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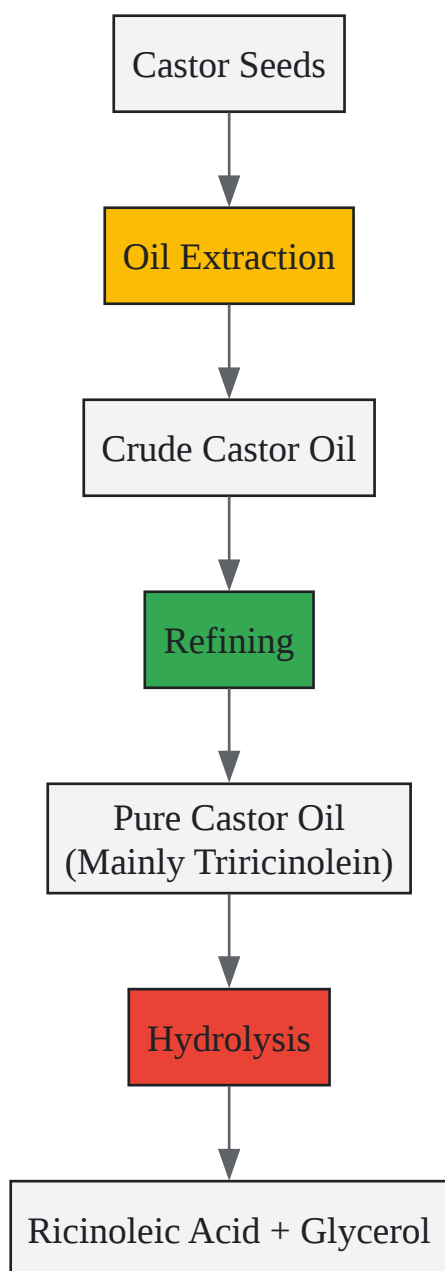
## Chemical Identity and Natural Source

**Triricinolein** is the triglyceride exclusively formed from three molecules of ricinoleic acid. Its chemical structure is central to the properties of castor oil [1].

- **IUPAC Name:** Propane-1,2,3-triyl tris[(9Z,12R)-12-hydroxyoctadec-9-enoate] [1]
- **Molecular Formula:** C<sub>57</sub>H<sub>104</sub>O<sub>9</sub> [1] [2]
- **Molecular Weight:** 933.43 g/mol [2]
- **Source:** **Castor oil**, extracted from the seeds of the *Ricinus communis* L. plant, is the chief natural source of **triricinolein** [1] [3] [4]. The oil is composed primarily of triglycerides derived from ricinoleic acid, which typically constitutes 89% to 92% of its fatty acid content [5] [4]. This makes **triricinolein** the major component of castor oil.

## Extraction and Processing of Castor Oil

Castor oil must be extracted from castor seeds and refined to produce a pure product. The workflow below illustrates the major steps from raw seeds to isolated ricinoleic acid.



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*Workflow for obtaining ricinoleic acid from castor seeds.*

## Oil Extraction Methods

Castor oil is extracted from seeds via several methods [5] [3]:

- **Mechanical Pressing:** Physical compression; recovers about 45% of the oil, leaving significant residue [3].
- **Solvent Extraction:** Uses solvents like *n*-hexane or supercritical carbon dioxide (SC-CO<sub>2</sub>) for higher yield, often combined with mechanical pressing [5] [3].
- **Reactive Extraction:** An emerging method using ultrasonic-assisted processes for shorter reaction times and potentially smaller processing plants [5].

## Crude Oil Refining

Crude castor oil contains impurities and must be refined through a standard sequence [5]:

- **Degumming:** Removal of phospholipids.
- **Neutralization:** Free fatty acids are neutralized, for example, with a Na<sub>2</sub>CO<sub>3</sub> solution, to achieve an acid value <1 [5].
- **Decolorization:** Removal of color pigments.
- **Deodorization:** Elimination of volatile compounds that cause odors.

This process yields pure, refined castor oil consisting mainly of **triricinolein** and is free of toxic ricin [4].

## Key Properties of Castor Oil and Triricinolein

The properties of castor oil are largely dictated by the high content of **triricinolein** and the structure of ricinoleic acid, which features a hydroxyl group, a double bond, and a carboxylic acid group [3] [4].

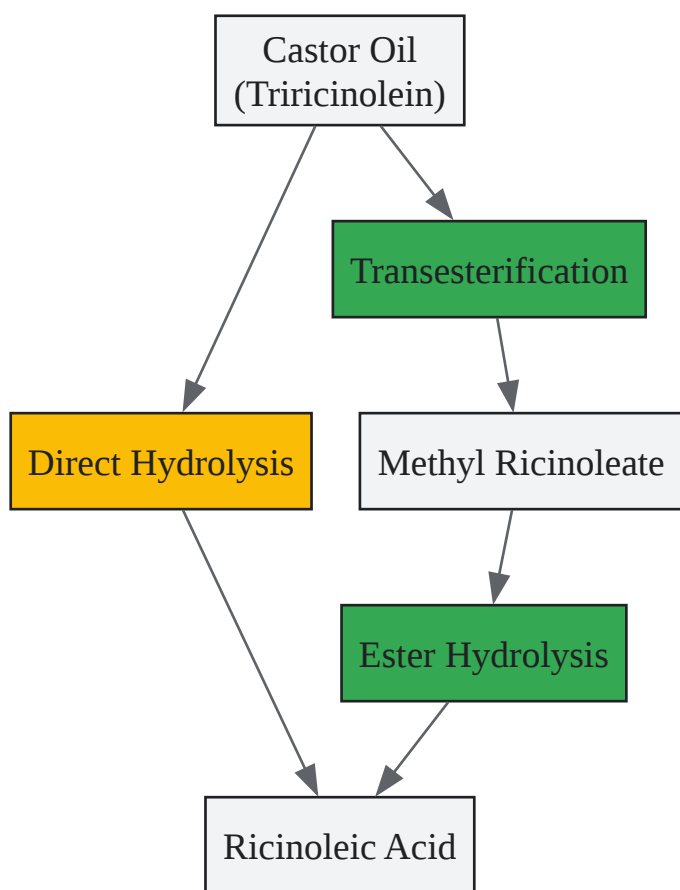
The table below summarizes key physical properties of castor oil [4]:

Property	Value / Description
Viscosity	889.3 centistokes [4]
Density	0.959 g/mL [4]
Refractive Index	1.480 [4]
Pour Point	2.7 °C [4]
Flash Point	145 °C [4]

Property	Value / Description
Appearance	Colourless to pale yellow, viscous liquid [6]
Solubility	Soluble in alcohols; limited solubility in aliphatic petroleum solvents [3]

## Preparation of Ricinoleic Acid from Triricinolein

For many applications, pure ricinoleic acid is required. It is isolated from **triricinolein** in castor oil via hydrolysis. The following diagram compares two primary hydrolysis pathways.



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Two main reaction pathways for obtaining ricinoleic acid from castor oil.

## Direct Hydrolysis Methods

- **Twitchell Process:** A conventional batch method using **Twitchell reagent** (a lipophilic sulphonic acid) and sulfuric acid as catalysts with excess water at atmospheric pressure for 36-48 hours. Conversion rates can reach **93%** [5] [7].
- **High-Pressure Splitting:** Continuous process using water at high pressure and temperature for more efficient hydrolysis [7].
- **Lipase-Catalyzed Hydrolysis:** An enzymatic method using microbial lipases (e.g., *Lipozyme TL IM*). This is a **green and highly effective** method, achieving a conversion rate of **96.2 ± 1.5%** [5] [7].

## Transesterification and Hydrolysis

This two-step process is often used for biodiesel production and acid isolation [5] [4]:

- **Transesterification:** Castor oil reacts with an alcohol (e.g., methanol) in the presence of a base catalyst (e.g., KOH) to produce **methyl ricinoleate** and glycerol [5].
- **Ester Hydrolysis:** The methyl ricinoleate is then hydrolyzed under basic conditions to yield pure **ricinoleic acid** [5].

## Industrial Importance and Applications

The unique structure of ricinoleic acid from **triricinolein** hydrolysis allows diverse chemical transformations, making castor oil a critical renewable resource for functional materials [3].

The table below outlines key derivative types and their primary industrial uses [5] [3] [6]:

Derivative Type	Production Reaction	Key Applications
<b>Hydrogenated Castor Oil</b>	Hydrogenation	Hard waxes, greases, moisture-resistant coatings [6]
<b>Dehydrated Castor Oil</b>	Dehydration	Paints, varnishes, protective coatings [3]
<b>Blown Castor Oil</b>	Air oxidation at high temperature	Plasticizer for inks, lacquers, adhesives [6]

Derivative Type	Production Reaction	Key Applications
Sebacic Acid & Heptanal	Pyrolysis / Caustic fusion	Biodegradable polymers, plastics, perfumes [5]
Estolides	Esterification	Bio-lubricants with excellent low-temperature properties [5]

## Key Takeaways for Researchers

- **Triricinolein** is the dominant triglyceride in castor oil, making the oil a unique hydroxyl-functionalized renewable feedstock.
- For high-purity **ricinoleic acid**, enzymatic hydrolysis using *Lipozyme TL IM* is the most efficient and environmentally friendly method [5].
- The triple functionality (-OH, -C=C-, -COOH) of ricinoleic acid provides a versatile platform for synthesizing a wide array of oleochemicals, polymers, and functional materials [3] [4].

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